2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride
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Overview
Description
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride is a synthetic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been noted for their wide range of biopharmaceutical activities . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various biological targets due to their distinct biopharmaceutical activities . These interactions result in a broad range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a wide range of biological pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological target and the context in which the compound is used .
Result of Action
Given the wide range of biological activities associated with quinazoline and quinazolinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate amine and aldehyde under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core . The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, which can exhibit different biological activities .
Scientific Research Applications
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a broad range of biological activities.
Quinazolinone: A derivative with similar pharmacological properties but different chemical reactivity.
Dihydroquinazoline: A reduced form with distinct biological activities
Uniqueness
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWUAKTGLSMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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